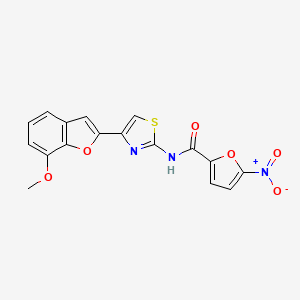

Methyl 2-(3-fluorophenyl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(3-fluorophenyl)acrylate” is an organic compound. It is a liquid at room temperature and has a molecular weight of 180.18 . The IUPAC name for this compound is methyl (2E)-3-(2-fluorophenyl)-2-propenoate .

Molecular Structure Analysis

The InChI code for “Methyl 2-(3-fluorophenyl)acrylate” is 1S/C10H9FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ . This indicates that the molecule consists of a methyl ester group (COOCH3) attached to a 2-propenoate (acrylate) group, which is further substituted with a 3-fluorophenyl group .Physical And Chemical Properties Analysis

“Methyl 2-(3-fluorophenyl)acrylate” is a liquid at room temperature . It has a molecular weight of 180.18 and a predicted density of 1.165±0.06 g/cm3 .Applications De Recherche Scientifique

Fluorinated Acrylic Copolymers

Methyl 2-(3-fluorophenyl)acrylate has been utilized in the synthesis of fluorinated acrylic copolymers. These polymers are noted for their low surface tension, non-wettability by water and oil, non-adhesive nature, and antifouling properties, making them suitable for speciality coatings. Such coatings have been found to extend the protective ability against atmospheric corrosion compared to their non-fluorinated analogs (Malshe & Sangaj, 2005).

Polymorphism and Polymerizability

The compound exhibits characteristic polymorphic behaviors, which are influenced by factors such as the length of the fluorocarbon chain and the α-position methyl group. Studies on its solid-state polymerization show that the highest polymerizability is observed in crystal forms that exist in the highest temperature regions (Fujimori, Saitoh, & Shibasaki, 1999).

Synthesis of Intermediates for Biologically Active Compounds

It has been used as a key intermediate in synthesizing biologically active compounds, including anticancer drugs. The efficient synthesis methodologies developed for such intermediates are important for the pharmaceutical industry (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

Copolymerization and Surface Functionalization

Methyl 2-(3-fluorophenyl)acrylate has been used in the copolymerization process and surface functionalization. Such polymers, especially when combined with methyl methacrylate, demonstrate substantial migration of the fluorocarbon component to the surface of the film, altering its properties (Stoeber, Sustic, Simonsick, & Vogl, 2000).

Polymerization of Cyclic Monomers

It also plays a role in the polymerization of cyclic monomers. The radical homopolymerization of such monomers, including methyl 2-(3-fluorophenyl)acrylate, leads to polymers with unique properties, such as a high glass transition temperature, which is significant for materials science (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).

Advanced Polymer Synthesis

The synthesis of advanced polymers using methyl 2-(3-fluorophenyl)acrylate as a building block has been explored. These polymers find applications in various fields, including lithography, molecularly imprinted polymers, optics, adsorbents, polymer electrolyte membranes for fuel cells, and nanocomposites (Patil & Améduri, 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 2-(3-fluorophenyl)acrylate is an organic compound that is used as a synthetic intermediate Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Methyl 2-(3-fluorophenyl)acrylate may also interact with various biological targets.

Mode of Action

It is known that the compound can be synthesized through acid-catalyzed reactions involving 4-fluorophenol and methyl acrylate . The resulting product may interact with its targets through various mechanisms, potentially including electrophilic substitution .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 2-(3-fluorophenyl)acrylate may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (18018) and density (1165±006 g/cm3), as well as its solubility in organic solvents , may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given the wide range of biological activities exhibited by similar compounds , it is possible that Methyl 2-(3-fluorophenyl)acrylate may have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Methyl 2-(3-fluorophenyl)acrylate may be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is typically stored at room temperature under an inert atmosphere . Additionally, the compound’s efficacy and mode of action may be influenced by the specific biological environment in which it is active.

Propriétés

IUPAC Name |

methyl 2-(3-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXDQAHDYDIMMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC(=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B2444847.png)

![(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one](/img/structure/B2444852.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)

![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B2444856.png)

![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)

![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)

![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)